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Compound of Interest

Compound Name: Methyl 2-bromo-3-methylbenzoate

Cat. No.: B146986 Get Quote

An In-depth Technical Guide to Methyl 2-bromo-
3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

analytical properties of Methyl 2-bromo-3-methylbenzoate. It includes detailed experimental

protocols for its synthesis and purification, and discusses its reactivity and potential

applications in organic synthesis, particularly in the development of novel pharmaceutical

compounds.

Chemical Identity and Physical Properties
Methyl 2-bromo-3-methylbenzoate is an aromatic ester that serves as a versatile

intermediate in organic synthesis.[1] Its key identifiers and physical properties are summarized

below.
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Property Value Reference(s)

CAS Number 131001-86-0 [2][3]

Molecular Formula C₉H₉BrO₂ [1][2][3]

Molecular Weight 229.07 g/mol [2][3]

Appearance Colorless liquid [1]

Melting Point 10-12 °C [1]

Boiling Point
216-218 °C (Predicted: 267.4 ±

20.0 °C)
[1][2]

Density
1.47 g/cm³ (Predicted: 1.433 ±

0.06 g/cm³)
[1][2]

Solubility

Soluble in organic solvents like

ethanol and chloroform;

slightly soluble in water.

[1][2]

Refractive Index 1.5530 to 1.5570 [2]

Flash Point 115.5 °C [2]

Vapor Pressure 0.008 mmHg at 25°C [2]

Synthesis and Purification
The synthesis of Methyl 2-bromo-3-methylbenzoate is typically achieved through the

esterification of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-
methylbenzoate
This protocol is based on the Fischer esterification of 2-bromo-3-methylbenzoic acid.

Materials:

2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol)
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Anhydrous methanol (100 mL)

Concentrated sulfuric acid (0.5 mL)

Dichloromethane (50 mL)

Saturated sodium bicarbonate solution (30 mL)

Anhydrous sodium sulfate

Round-bottom flask with reflux condenser

Heating mantle

Rotary evaporator

Separatory funnel

Procedure:

A solution of 2-bromo-3-methylbenzoic acid (5 g, 23.2 mmol) and concentrated sulfuric acid

(0.5 mL) in anhydrous methanol (100 mL) is prepared in a round-bottom flask.[4]

The mixture is heated to reflux and maintained for 20 hours.[4]

Upon completion of the reaction, the solvent is removed under reduced pressure using a

rotary evaporator.[4]

The concentrated residue is dissolved in dichloromethane (50 mL) and transferred to a

separatory funnel.[4]

The organic layer is washed with a saturated sodium bicarbonate solution (30 mL) to

neutralize any remaining acid.[4]

The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated

again under reduced pressure to yield Methyl 2-bromo-3-methylbenzoate.[4]
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Synthesis of Methyl 2-bromo-3-methylbenzoate

Reactants

Process

Product

2-bromo-3-methylbenzoic acid

Reflux for 20 hours

Anhydrous Methanol Conc. H₂SO₄ (catalyst)

Solvent Removal (Rotovap)

Dissolve in CH₂Cl₂

Wash with NaHCO₃ (aq)

Dry with Na₂SO₄

Final Concentration (Rotovap)

Methyl 2-bromo-3-methylbenzoate
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Caption: Workflow for the synthesis of Methyl 2-bromo-3-methylbenzoate.
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Experimental Protocol: Purification by Column
Chromatography
While the synthesis work-up provides a relatively pure product, high-purity applications may

require further purification by column chromatography. The following is a general protocol that

can be adapted.

Materials:

Crude Methyl 2-bromo-3-methylbenzoate

Silica gel (60-120 or 230-400 mesh)

Hexane

Ethyl acetate

Chromatography column

Thin Layer Chromatography (TLC) plates and chamber

Collection tubes

Rotary evaporator

Procedure:

Eluent Selection: An appropriate solvent system is determined using TLC. A mixture of

hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point to achieve an Rf value of

approximately 0.2-0.4.

Column Packing: A slurry of silica gel in hexane is prepared and poured into the

chromatography column, allowing it to pack under gravity or gentle pressure.

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and

carefully loaded onto the top of the silica gel bed.
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Elution: The column is eluted with the chosen solvent system, and fractions are collected in

separate tubes.

Fraction Analysis: The collected fractions are monitored by TLC to identify those containing

the pure product.

Solvent Evaporation: The pure fractions are combined, and the solvent is removed under

reduced pressure to yield purified Methyl 2-bromo-3-methylbenzoate.

Purification Workflow
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Purification by Column Chromatography

Crude Product

Dissolve in Minimal Eluent

Load onto Silica Gel Column

Elute with Hexane/Ethyl Acetate

Collect Fractions

Monitor Fractions by TLC

Combine Pure Fractions

Solvent Removal (Rotovap)

Pure Methyl 2-bromo-3-methylbenzoate
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Caption: General workflow for the purification of Methyl 2-bromo-3-methylbenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b146986?utm_src=pdf-body-img
https://www.benchchem.com/product/b146986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties and Reactivity
Methyl 2-bromo-3-methylbenzoate is a key intermediate in the synthesis of more complex

molecules, primarily due to the reactivity of the aryl bromide moiety.[1] It is a suitable substrate

for various palladium-catalyzed cross-coupling reactions and can also participate in Grignard

reactions.

Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring can be readily displaced in Suzuki-Miyaura cross-

coupling reactions to form new carbon-carbon bonds. This makes it a valuable building block

for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and

materials science. A general protocol for a Suzuki-Miyaura reaction using a similar aryl bromide

is provided below.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

Methyl 2-bromo-3-methylbenzoate (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

Anhydrous solvent (e.g., toluene/water or dioxane/water)

Schlenk flask or similar reaction vessel

Inert atmosphere (Argon or Nitrogen)

Procedure:

To an oven-dried Schlenk flask are added Methyl 2-bromo-3-methylbenzoate,

phenylboronic acid, the palladium catalyst, and the base.
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The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by

several cycles of evacuation and backfilling.

Degassed solvent is added via syringe.

The reaction mixture is heated (e.g., 80-110 °C) with vigorous stirring and monitored by TLC

or GC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent

(e.g., ethyl acetate), and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The

crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Reaction Scheme

General Suzuki-Miyaura Coupling Reaction

Methyl 2-bromo-3-methylbenzoate

Pd Catalyst, Base

Arylboronic Acid

Biaryl Product

Solvent, Heat

Click to download full resolution via product page

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction
The ester functional group of Methyl 2-bromo-3-methylbenzoate can react with Grignard

reagents. Typically, two equivalents of the Grignard reagent will add to the ester, first forming a

ketone intermediate which then reacts with the second equivalent to form a tertiary alcohol
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after acidic workup. It is important to note that if a Grignard reagent were to be formed from the

aryl bromide, it would likely react with the ester of another molecule, leading to polymerization.

Therefore, reactions with external Grignard reagents are more common.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of Methyl 2-bromo-3-methylbenzoate
has been reported with the following chemical shifts (δ):

7.46 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton

7.34 ppm (dd, J = 1.0 Hz, J = 8.0 Hz, 1H): Aromatic proton

7.24 ppm (t, J = 8.0 Hz, 1H): Aromatic proton

3.93 ppm (s, 3H): Methyl ester protons (-OCH₃)

2.46 ppm (s, 3H): Aromatic methyl protons (-CH₃)

¹³C NMR: While a specific spectrum for Methyl 2-bromo-3-methylbenzoate is not readily

available, the expected chemical shifts can be predicted based on data from similar substituted

methyl benzoates. Key expected signals would include:

~165-170 ppm: Carbonyl carbon of the ester group.

~120-140 ppm: Aromatic carbons.

~52 ppm: Methyl ester carbon (-OCH₃).

~20-25 ppm: Aromatic methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not widely published. However,

based on its functional groups, the IR spectrum is expected to show the following characteristic

absorption bands:
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~3000-2850 cm⁻¹: C-H stretching from the methyl groups.

~1730-1715 cm⁻¹: A strong C=O stretching from the ester carbonyl group.

~1600 and ~1475 cm⁻¹: C=C stretching from the aromatic ring.

~1250-1000 cm⁻¹: C-O stretching from the ester group.

Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI-MS), Methyl 2-bromo-3-methylbenzoate
would be expected to show a molecular ion peak (M⁺) at m/z 228 and an M+2 peak at m/z 230

of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a

fragment at m/z 197/199, and the loss of the carbomethoxy group (-COOCH₃) to give a

fragment at m/z 169/171.

Applications in Drug Discovery and Development
Aryl bromides and benzoic acid derivatives are common structural motifs in many biologically

active molecules. Methyl 2-bromo-3-methylbenzoate serves as a valuable building block in

the synthesis of complex organic molecules that are screened for pharmaceutical activity.[1] Its

utility in forming carbon-carbon bonds via cross-coupling reactions allows for the construction

of diverse molecular scaffolds, which is a key strategy in modern drug discovery. While this

specific isomer is not famously linked to a blockbuster drug, related isomers are known

intermediates in the synthesis of important pharmaceuticals, highlighting the potential of this

class of compounds.

Safety Information
Methyl 2-bromo-3-methylbenzoate should be handled with appropriate safety precautions in

a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may

cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves,

and a lab coat, should be worn when handling this chemical. For detailed safety information,

refer to the Safety Data Sheet (SDS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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